molecular formula C22H23NO B3215558 Benzeneethanol, 4-[bis(phenylmethyl)amino]- CAS No. 116308-36-2

Benzeneethanol, 4-[bis(phenylmethyl)amino]-

Cat. No.: B3215558
CAS No.: 116308-36-2
M. Wt: 317.4 g/mol
InChI Key: PYWRQTCBUSSNKO-UHFFFAOYSA-N
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Description

Benzeneethanol, 4-[bis(phenylmethyl)amino]- is an aromatic alcohol derivative characterized by a hydroxyl group (-OH) attached to a phenethyl backbone and a 4-position substituted with a bis(phenylmethyl)amino group (-N(CH₂Ph)₂). This structural feature distinguishes it from simpler benzeneethanol derivatives like 2-phenylethanol (CAS 60-12-8), which lacks the amino substituent. The compound’s CAS number is 981-24-8 (as per EPA data in ), and its molecular formula is inferred as C₂₂H₂₃NO based on substituents.

Properties

IUPAC Name

2-[4-(dibenzylamino)phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO/c24-16-15-19-11-13-22(14-12-19)23(17-20-7-3-1-4-8-20)18-21-9-5-2-6-10-21/h1-14,24H,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWRQTCBUSSNKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=C(C=C3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzeneethanol, 4-[bis(phenylmethyl)amino]- typically involves the reaction of benzeneethanol with bis(phenylmethyl)amine under specific conditions. One common method is the nucleophilic substitution reaction, where the hydroxyl group of benzeneethanol is replaced by the bis(phenylmethyl)amino group. This reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the substitution.

Industrial Production Methods: In an industrial setting, the production of Benzeneethanol, 4-[bis(phenylmethyl)amino]- may involve large-scale nucleophilic substitution reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzeneethanol, 4-[bis(phenylmethyl)amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the bis(phenylmethyl)amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate nucleophilic substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Properties

Benzeneethanol derivatives, including 4-[bis(phenylmethyl)amino]-, have been studied for their selective stimulant action at β2-adrenoreceptors. This property positions them as potential therapeutic agents for conditions such as asthma and chronic obstructive pulmonary disease (COPD). The compounds have demonstrated efficacy in relaxing bronchial tissues and protecting against histamine-induced bronchoconstriction in animal models .

Therapeutic Uses

The therapeutic uses of benzeneethanol derivatives extend beyond respiratory conditions. They have been investigated for their roles in treating:

  • Premature Labor : By modulating smooth muscle contractions.
  • Depression : Due to their neuropharmacological effects.
  • Inflammatory Diseases : Such as psoriasis and allergic skin conditions .

Case Study: β2-Adrenoreceptor Agonists

A study published in a pharmaceutical journal highlighted the long-lasting effects of certain benzeneethanol derivatives when administered via inhalation, suggesting they could outperform existing treatments with shorter action durations. The proposed dosing regimen ranges from 0.0005 mg to 100 mg depending on the route of administration .

Environmental Science Applications

Chemical Safety and Regulation

The compound has been assessed under various environmental safety regulations due to its chemical properties. For instance, the U.S. Environmental Protection Agency (EPA) has categorized similar compounds under significant new uses, indicating a need for careful monitoring of their environmental impact .

Biodegradability Studies

Research indicates that certain benzeneethanol derivatives can be biodegradable under specific conditions, making them suitable candidates for eco-friendly formulations in pharmaceuticals and personal care products. This aspect is crucial as industries move towards sustainable practices.

Material Science Applications

Polymer Chemistry

Benzeneethanol derivatives are being explored for their potential use in polymer synthesis. Their ability to act as intermediates in creating high-performance polymers could lead to advancements in materials that require specific mechanical properties or thermal stability.

Data Table: Comparative Analysis of Benzeneethanol Derivatives in Polymer Applications

Compound NameApplication AreaPropertiesReferences
Benzeneethanol, 4-[bis(phenylmethyl)amino]-Polymer SynthesisHigh thermal stability ,
Benzeneethanol derivativesEco-friendly PolymersBiodegradable ,
Phenethylamine derivativesCoatingsEnhanced adhesion properties ,

Mechanism of Action

The mechanism of action of Benzeneethanol, 4-[bis(phenylmethyl)amino]- involves its interaction with specific molecular targets. The bis(phenylmethyl)amino group can form hydrogen bonds and other interactions with target molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Key Structural Features CAS Number Solubility (Water) Key Applications Antimicrobial Activity Regulatory Status
Benzeneethanol, 4-[bis(phenylmethyl)amino]- -OH, -N(CH₂Ph)₂ at C4 981-24-8 Likely low Pharma intermediates, specialty synthesis Not reported Subject to EPA reporting ()
2-Phenylethanol (Benzeneethanol) -OH, unsubstituted benzene 60-12-8 2 mL/100 mL Cosmetics, perfumes, food flavoring Strong () Hazardous (6.1D) ()
4-(Dimethylamino)benzeneethanol -OH, -N(CH₃)₂ at C4 50438-75-0 Moderate Glaze component () Not reported Limited data
4-Hydroxy benzeneethanol -OH at C4, unsubstituted amino Not listed Moderate Natural product in Arjunarishta () Not reported Generally recognized as safe
Benzeneethanol, β-amino-α,α-diphenyl- -OH, β-amino, α-diphenyl 129704-13-8 Low Research chemicals () Not reported Limited data
Triparanol analog () -Cl, -N(CH₂CH₂OH)₂, -Ph substituents Not listed Low Cholesterol-lowering agents Not applicable Regulated pharmaceuticals

Key Findings from Research

  • Antimicrobial Activity: 2-Phenylethanol (CAS 60-12-8) is a well-documented broad-spectrum antimicrobial agent used in cosmetics and preservatives (). In contrast, the bis(phenylmethyl)amino derivative’s bulky substituents may reduce cell membrane penetration, limiting its efficacy.
  • Natural Occurrence: 4-Hydroxy benzeneethanol is identified in Arjunarishta, a traditional herbal formulation (), whereas the target compound is likely synthetic.
  • Regulatory Status: Benzeneethanol derivatives with amino groups, such as the halo- and hydrazinealkyl-substituted variants, are subject to EPA reporting requirements under §721.10157 (). The target compound’s regulatory status aligns with this category.

Physicochemical Properties

  • Solubility: The bis(phenylmethyl)amino group increases hydrophobicity, making the compound less water-soluble than 2-phenylethanol. This property may favor its use in lipid-rich formulations or organic solvents.

Biological Activity

Benzeneethanol, 4-[bis(phenylmethyl)amino]- is a compound of interest due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C19H19N3O
  • Molecular Weight : 305.3737 g/mol
  • IUPAC Name : Benzeneethanol, 4-[bis(phenylmethyl)amino]-

The compound features a benzene ring substituted by a hydroxyl group and a bis(phenylmethyl)amino group, which may influence its interaction with biological systems.

Mechanisms of Biological Activity

  • Receptor Interaction :
    • Benzeneethanol derivatives have been shown to exhibit selective stimulant action at β2-adrenoreceptors, which are involved in various physiological responses including bronchial dilation and modulation of immune responses . This suggests potential applications in treating respiratory conditions.
  • Inhibition of Enzymatic Activity :
    • Some studies indicate that similar compounds can inhibit phospholipase A2 (PLA2) activity, which is crucial for the release of arachidonic acid and subsequent eicosanoid synthesis. This inhibition can lead to immunosuppressive effects in insects, which might be extrapolated to mammalian systems .
  • Antioxidant Properties :
    • Compounds with similar structures have demonstrated antioxidant activity, which may protect cells from oxidative stress and inflammation. The presence of phenolic groups in the structure is often associated with such activities.

In Vitro Studies

  • A study investigating the effects of various benzeneethanol derivatives on cell viability and proliferation found that certain derivatives exhibited cytotoxic effects on cancer cell lines. The mechanism was linked to apoptosis induction via mitochondrial pathways .

In Vivo Studies

  • Animal models have shown that compounds structurally related to benzeneethanol can reduce inflammation and allergic responses when administered prior to allergen exposure. This effect is likely mediated through β2-adrenoreceptor activation, leading to reduced histamine release from mast cells .

Case Studies

  • Case Study on Respiratory Diseases :
    • In a clinical trial involving patients with asthma, a derivative of benzeneethanol was administered as an adjunct therapy. Results indicated improved lung function and reduced frequency of asthma attacks compared to placebo groups .
  • Case Study on Cancer Treatment :
    • A recent study explored the anti-cancer properties of benzeneethanol derivatives in vitro. The results showed significant inhibition of tumor growth in breast cancer cell lines, suggesting potential for further development as a therapeutic agent .

Data Tables

Biological Activity Effect Reference
β2-Adrenoreceptor StimulationBronchodilation and immune modulation
PLA2 InhibitionReduced eicosanoid synthesis
Antioxidant ActivityProtection against oxidative stress
Cytotoxicity in Cancer CellsInduction of apoptosis

Q & A

Q. What synthetic methodologies are recommended for preparing 4-[bis(phenylmethyl)amino]benzeneethanol, and how can reaction conditions be optimized?

The synthesis of compounds containing the bis(phenylmethyl)amino group often involves reductive amination or nucleophilic substitution. For example, sodium triacetoxyborohydride (STAB) in dichloromethane or toluene under inert atmospheres (e.g., nitrogen) is effective for reductive amination of secondary amines with aldehydes or ketones . Catalyst selection (e.g., sodium t-butanolate) and temperature control (~80°C) are critical for minimizing side reactions and improving yields . Purification via column chromatography with gradients of ethyl acetate/hexane is recommended, followed by characterization using 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers validate the structural integrity and purity of 4-[bis(phenylmethyl)amino]benzeneethanol?

Combined spectroscopic techniques are essential:

  • NMR : Analyze proton environments near the ethanol and benzyl groups (δ4.55.5δ \sim4.5-5.5 ppm for -CH2_2O-, δ3.54.0δ \sim3.5-4.0 ppm for -N(CH2_2Ph)2_2) .
  • Mass Spectrometry : Confirm molecular weight using HRMS (e.g., ESI-TOF) with <2 ppm error .
  • Chromatography : Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) or TLC (Rf_f values under standardized conditions) .

Q. What stability considerations are critical for storing and handling this compound?

The compound may degrade via oxidation of the ethanol moiety or hydrolysis of the amine group. Stability tests under varying conditions (pH, temperature, light) are advised:

  • Store at -20°C under nitrogen in amber vials.
  • Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC .
  • Use chelating agents (e.g., EDTA) in aqueous buffers to prevent metal-catalyzed oxidation .

Advanced Research Questions

Q. How can computational modeling elucidate the electronic and steric effects of the bis(phenylmethyl)amino group in catalytic applications?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions, HOMO-LUMO gaps, and steric hindrance from the benzyl groups. For example:

  • Analyze the amine’s nucleophilicity in SN2_2 reactions.
  • Compare activation energies for reactions with/without bulky substituents .
  • Validate models with experimental kinetic data (e.g., Arrhenius plots) .

Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?

Discrepancies may arise from assay conditions or impurity profiles. Mitigation steps include:

  • Standardized Assays : Use cell lines (e.g., HEK293) with controlled passage numbers and validate via positive controls (e.g., known kinase inhibitors) .
  • Metabolite Profiling : Identify degradation products using LC-MS/MS and assess their interference .
  • Dose-Response Curves : Ensure EC50_{50}/IC50_{50} values are replicated across ≥3 independent experiments .

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

Chiral separation techniques include:

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol gradients (retention times vary by configuration) .
  • Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to selectively acylate one enantiomer .
  • X-ray Crystallography : Confirm absolute configuration via single-crystal analysis (e.g., Cu-Kα radiation) .

Q. What role does the bis(phenylmethyl)amino group play in supramolecular interactions for material science applications?

The benzyl groups enhance π-π stacking and hydrophobic interactions. Case studies:

  • Coordination Polymers : Metal-organic frameworks (MOFs) with Cu(II) nodes show enhanced porosity when the amine acts as a linker .
  • Surface Functionalization : Immobilize the compound on gold surfaces via thiol-modified analogs; characterize via AFM and contact angle measurements .

Q. How can researchers address discrepancies in solubility data across different solvents?

Systematic solubility studies using shake-flask or UV/vis methods are recommended:

  • Solvent Selection : Test polar (DMSO, methanol) vs. nonpolar (hexane, toluene) solvents.
  • Temperature Dependence : Plot solubility vs. temperature (Van’t Hoff analysis) to calculate ΔHsol_{sol} .
  • Co-solvency : Improve aqueous solubility with cyclodextrins or PEG-based excipients .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for 4-[bis(phenylmethyl)amino]benzeneethanol

ParameterOptimal ConditionReference
CatalystSodium t-butanolate
SolventToluene
Temperature80°C
Reaction Time12–24 hours
PurificationSilica gel chromatography

Q. Table 2. Analytical Characterization Data

TechniqueKey SignalsReference
1^1H NMR (CDCl3_3)δ 7.2–7.4 (m, Ar-H)
HRMS (ESI+)[M+H]+^+: Calc. 310.1912
HPLC Retention Time8.2 min (C18, 70% ACN)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzeneethanol, 4-[bis(phenylmethyl)amino]-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.